molecular formula C13H9F6NO3S B2882233 N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 302950-47-6

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2882233
CAS No.: 302950-47-6
M. Wt: 373.27
InChI Key: YQOKGWOLOTUGMV-UHFFFAOYSA-N
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Description

N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide is a fluorinated acetamide derivative characterized by:

  • A 1,1-dioxo-2,3-dihydrothiophen-3-yl moiety (a sulfone-containing dihydrothiophene ring), which confers strong electron-withdrawing properties.
  • A 3-(trifluoromethyl)phenyl substituent, enhancing lipophilicity and metabolic stability.
  • A trifluoroacetamide group, contributing to steric bulk and resistance to enzymatic degradation.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F6NO3S/c14-12(15,16)8-2-1-3-9(6-8)20(11(21)13(17,18)19)10-4-5-24(22,23)7-10/h1-6,10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOKGWOLOTUGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F6NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with a complex structure that includes a dioxo thiophene moiety and trifluoromethyl groups. This compound has garnered interest in various fields of research due to its potential biological activities, including enzyme inhibition and receptor interaction.

Chemical Structure and Properties

The compound features a thiophene ring with a dioxo group and is substituted with trifluoromethyl groups. The molecular formula is C18H14F6N2O3SC_{18}H_{14}F_6N_2O_3S with a molecular weight of approximately 442.4 g/mol. The presence of fluorinated groups enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The binding affinity and specificity can be influenced by the structural features of the compound, particularly the dioxo thiophene and trifluoromethyl substituents.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, altering their catalytic activity.
  • Receptor Modulation: It may interact with various receptors, modulating signaling pathways that are crucial for cellular functions.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity: Some studies suggest that similar compounds can induce apoptosis in cancer cells by modulating pathways related to cell survival.
  • Anti-inflammatory Effects: These compounds have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties: There is evidence that thiophene derivatives possess antimicrobial activity against various pathogens.

Case Study 1: Anticancer Activity

A study investigated the effects of a structurally analogous compound on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation by inducing G1 phase arrest and apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific kinases involved in cancer progression. The compound demonstrated significant inhibition of these kinases in vitro, suggesting its potential as a therapeutic agent in targeted cancer therapy.

Research Findings

StudyBiological ActivityKey Findings
AnticancerInduced apoptosis in breast cancer cells through caspase activation.
Enzyme InhibitionSignificant inhibition of specific kinases related to tumor growth.
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Phenyl Substituent Key Features Applications/Implications
Target Compound 3-(Trifluoromethyl) High lipophilicity; strong electron-withdrawing effect Likely agrochemical/herbicidal use due to trifluoromethyl's pesticidal synergy .
N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methylphenyl)acetamide () 3-Methyl Moderate electron-donating effect; lower lipophilicity Reduced bioactivity compared to trifluoromethyl derivatives; potential intermediate in polyimide synthesis .
2-Benzylamino-2-thioxo-N-(3-trifluoromethylphenyl)acetamide () 3-(Trifluoromethyl) Thioxo group (C=S) enhances hydrogen bonding Possible pharmaceutical use due to thioamide’s role in kinase inhibition .

Key Insight : The 3-(trifluoromethyl)phenyl group in the target compound enhances pesticidal activity compared to methyl-substituted analogues, as seen in fluorochloridone intermediates ().

Variations in the Acetamide Core

Compound Name Acetamide Modification Functional Impact
Target Compound Trifluoroacetamide (CF₃CO-) High metabolic stability; resistance to hydrolysis
2,2-Dichloro-N-2-propenyl-N-[3-(trifluoromethyl)phenyl]acetamide () Dichloroacetamide (Cl₂CHCO-) Increased electrophilicity; precursor for cyclization reactions
2-[(5-Methoxy-1H-benzimidazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide () Benzimidazole-thioether Enhanced binding to biological targets (e.g., kinases or receptors)

Key Insight : The trifluoroacetamide group in the target compound reduces reactivity compared to dichloro analogues () but improves environmental persistence.

Sulfone vs. Sulfur-Containing Moieties

Compound Name Heterocyclic/Sulfur Group Properties
Target Compound 1,1-Dioxo-dihydrothiophene (sulfone) Strong electron-withdrawing effect; stabilizes negative charge
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () Thiophene (unsaturated sulfur ring) π-Conjugation; lower oxidation state
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazole (N,S-heterocycle) Bioactivity in antimicrobial agents

Key Insight : The sulfone group in the target compound increases acidity and oxidative stability compared to thiophene or thiazole derivatives .

Q & A

Q. Table 1. Key Reaction Conditions for Optimized Synthesis

StepReagents/ConditionsYield (%)Purity (%)Reference
Thiophene oxidationH2O2/AcOH, 50°C8590
Acetamide couplingEDCI/DMAP, DCM, RT7295
PurificationSilica gel (3:7 hexane:EtOAc)98

Q. Table 2. Comparative Biological Activity of Analogues

Analog StructureAntifungal MIC (µg/mL)Cytotoxicity IC50 (µM)Key Modification
Parent compound8.245.3
CF3 → Cl12.7>100Reduced potency
Thiophene → Pyridine5.132.1Enhanced target binding

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